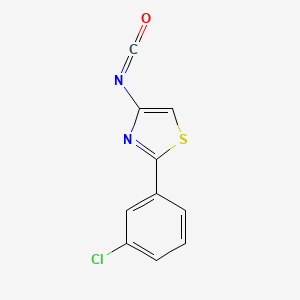
2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole
Overview
Description
The compound “2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen in a five-membered ring. Attached to this ring is an isocyanate group (-N=C=O), which is a functional group consisting of a nitrogen atom, a carbon atom, and an oxygen atom. The molecule also contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the isocyanate and chlorophenyl groups. However, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isocyanate group could introduce some polarity to the molecule, and the aromatic chlorophenyl group could contribute to its stability and reactivity.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The isocyanate group is known to react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively. The chlorophenyl group might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar isocyanate group could affect its solubility in different solvents, and the aromatic chlorophenyl group could influence its melting and boiling points.Scientific Research Applications
Antioxidant Activity
One study focused on synthesizing a new series of compounds related to thiazole moieties, including those with structures similar to 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole, showing potent antioxidant activities. These compounds, featuring urea, thiourea, and selenourea functionalities, were evaluated for their in vitro antioxidant capacity. The findings indicated that compounds with selenourea functionality and halogen groups exhibited significant antioxidant properties, suggesting that these thiazole derivatives could serve as new antioxidant agents (Reddy et al., 2015).
Antimicrobial Activity
Another area of research involved the synthesis of thiazole derivatives with potential as antimicrobial agents. A study synthesized novel thiazole compounds and assessed their antibacterial and antifungal activities. Preliminary results revealed that some of these synthesized compounds demonstrated promising antimicrobial activity, highlighting the potential of thiazole derivatives in developing new antimicrobial agents (Karegoudar et al., 2008).
Corrosion Inhibition
Thiazole derivatives, including those structurally related to 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole, have been investigated for their corrosion inhibition performance. Research into the inhibition effects of these compounds on mild steel in acidic environments demonstrated their potential in protecting metals against corrosion. These findings suggest that thiazole derivatives could be effective corrosion inhibitors, beneficial for extending the lifespan of metal structures in corrosive environments (Bentiss et al., 2007).
Drug Transport Systems
The compound has also been explored in the context of drug transport systems. Research involving gold nanoparticles stabilized with β-cyclodextrin and thiazole derivatives, including 2-amino-4-(4-chlorophenyl)thiazole, has shown the potential of creating novel systems for drug transport. This study aimed to improve the solubility and stability of thiazole-based drugs, presenting an innovative approach to enhancing drug delivery efficiency (Asela et al., 2017).
Safety And Hazards
Isocyanates are known to be hazardous and can cause irritation to the skin and eyes, and respiratory problems if inhaled. Chlorophenyl compounds, depending on their specific structure, can also be hazardous and may be toxic or carcinogenic. Therefore, handling of this compound should be done with appropriate safety precautions.
Future Directions
The potential applications of this compound could be vast, ranging from the development of new polymers to potential uses in pharmaceuticals or agrochemicals. Further studies would be needed to explore these possibilities.
Please note that this is a general analysis based on the functional groups present in the compound. For a detailed and accurate analysis, specific studies and literature on “2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole” would be needed. Always follow safety guidelines when handling chemical compounds.
properties
IUPAC Name |
2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2OS/c11-8-3-1-2-7(4-8)10-13-9(5-15-10)12-6-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRQTKPTVAWVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428773 | |
| Record name | 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole | |
CAS RN |
868755-59-3 | |
| Record name | 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



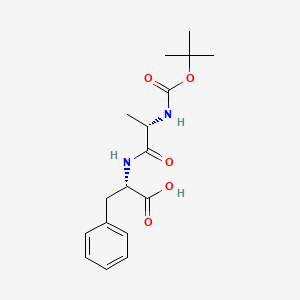
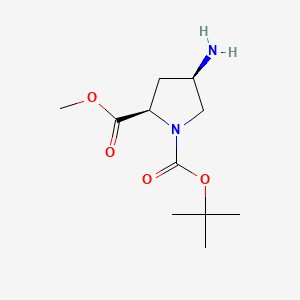
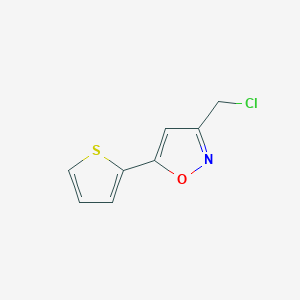
![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)
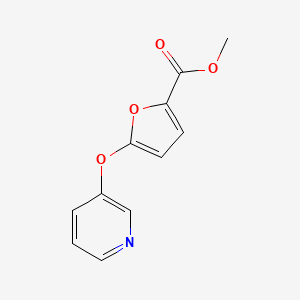
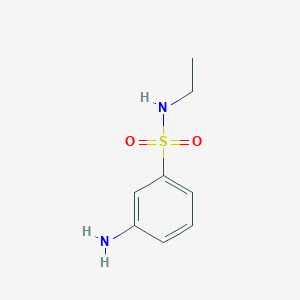
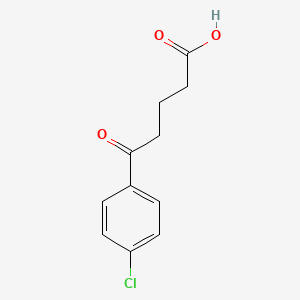
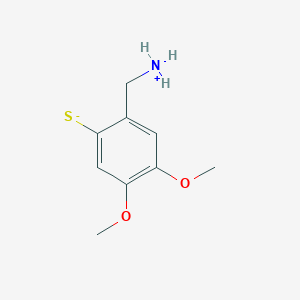
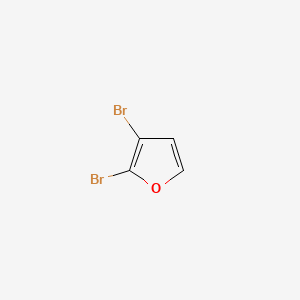
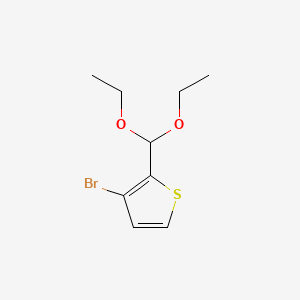
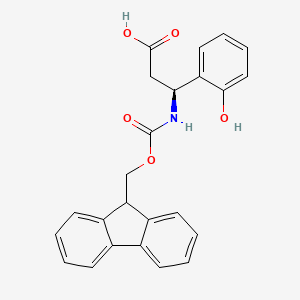
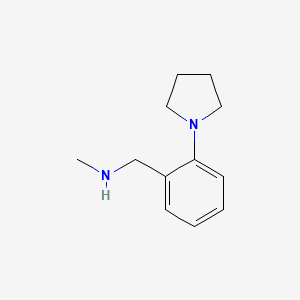
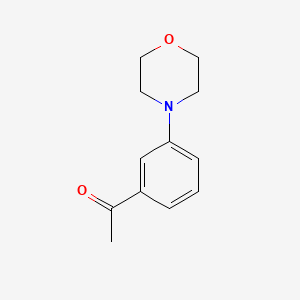
![N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1599525.png)